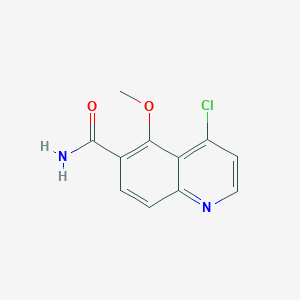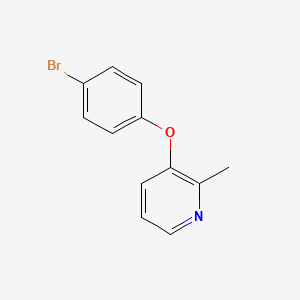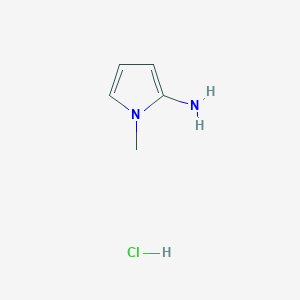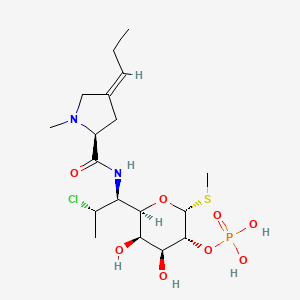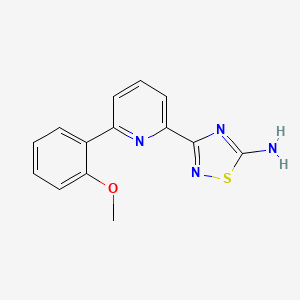![molecular formula C22H44N6O12 B13847844 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is a derivative of kanamycin B, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used to treat various bacterial infections. It is particularly effective against Gram-negative and Gram-positive bacteria, as well as mycoplasma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves the modification of kanamycin B. The process typically includes the attachment of the (S)-4-amino-2-hydroxybutyryl group to the kanamycin B molecule. This modification can be achieved through enzymatic or chemical methods. One common approach is the use of glycosyltransferase enzymes to facilitate the attachment of the amino-hydroxybutyryl group.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces kanamyceticus, the bacterium that naturally produces kanamycin. The fermentation broth is then subjected to various purification steps to isolate and purify the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can produce a variety of derivatives with different functional groups attached .
Applications De Recherche Scientifique
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B has several scientific research applications, including:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mécanisme D'action
The mechanism of action of 3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B involves binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site in the 16S rRNA, leading to the misreading of t-RNA and the inhibition of protein synthesis. As a result, the bacterium is unable to synthesize proteins vital to its growth, ultimately leading to its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with similar antibacterial properties but different structural modifications.
Gentamicin: A related aminoglycoside antibiotic with a broader spectrum of activity.
Tobramycin: Similar in structure and function but with different clinical applications.
Uniqueness
3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B is unique due to its specific structural modification, which enhances its antibacterial activity and reduces its susceptibility to certain resistance mechanisms. This makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Propriétés
Formule moléculaire |
C22H44N6O12 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-22-16(34)11(26)13(31)10(5-29)38-22)17(35)19(7)40-21-12(27)15(33)14(32)9(4-24)37-21/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15-,16-,17-,18+,19-,21-,22-/m1/s1 |
Clé InChI |
PVBBKYXEGIKPOB-SORJYZOUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)N)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



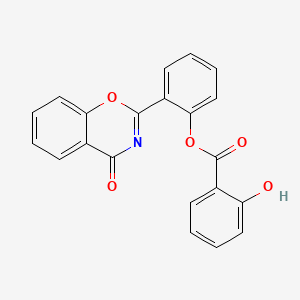
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
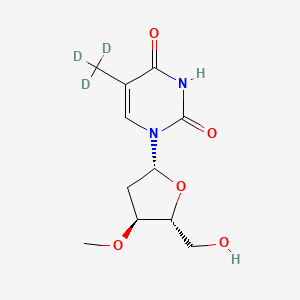
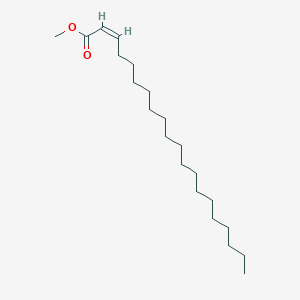
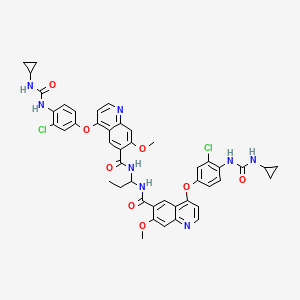
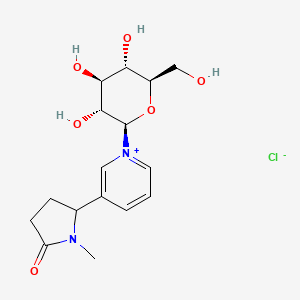
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
